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Compound of Interest

Compound Name: (S)-Auraptenol

Cat. No.: B1253508

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Auraptenol

This technical guide provides a comprehensive overview of the physical and chemical
properties of (S)-Auraptenol, tailored for researchers, scientists, and drug development
professionals. The document summarizes key quantitative data, details relevant experimental
protocols, and visualizes associated signaling pathways.

Chemical Identity and Physical Properties

(S)-Auraptenol, a member of the coumarin class of compounds, is a naturally occurring
organic molecule.[1][2][3] Its chemical structure and physical characteristics are fundamental to
its application in research and drug development.

Table 1: Chemical Identifiers for (S)-Auraptenol

Identifier Value

8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-

IUPAC Name
methoxychromen-2-one[1]
Auraptenol; 8-(2-hydroxy-3-methylbut-3-enyl)-7-
Synonyms
methoxychromen-2-one[1][4]
Molecular Formula C15H1604[1][3][4][5]
CAS Number 1221-43-8; 51559-35-4[1][6][5]
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Table 2: Physicochemical Properties of (S)-Auraptenol

Property Value Source

Molecular Weight 260.28 g/mol PubChem[1]

260.289 g/mol CymitQuimica[3]

260.29 g/mol ECHEMI[4]

260.2851 g/mol NIST[5]

Appearance Bowder CyljnitQuimica, Phytochemicals
online[3]

Purity 95% - 99% CymitQuimica, Phytochemicals
online[3][6]

Melting Point 109-110 °C ECHEMI

Boiling Point 446.7 £ 45.0 °C at 760 mmHg ECHEMI[4]

Density 1.2+0.1 g/cm3 ECHEMI[4]

Flash Point 168.0+£22.2 °C ECHEMI[4]

Refractive Index 1.570 ECHEMI[4]

Solubility Practically insoluble in water FooDB[2]

Spectral and Analytical Data

The structural elucidation and identification of (S)-Auraptenol are typically achieved through a
combination of spectroscopic and chromatographic methods.

Table 3: Spectroscopic and Chromatographic Data for (S)-Auraptenol
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Technique Description

Provides information on the proton environment
1H NMR ,
in the molecule.

Used to determine the carbon skeleton of the
13C NMR
molecule.

Identifies the functional groups present in the
Infrared (IR) Spectroscopy ecul
molecule.

M Spect try (MS) Determines the molecular weight and
ass Spectrometry .
fragmentation pattern of the molecule.[6]

High-Performance Liguid Chromatography with

Diode-Array Detection or Evaporative Light
HPLC-DAD / HPLC-ELSD Scattering Detection is used for the separation,

quantification, and purity assessment of (S)-

Auraptenol.[6]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of (S)-
Auraptenol's biological activities.

Purification of (S)-Auraptenol by Column
Chromatography

Column chromatography is a standard technique for the purification of organic compounds like
(S)-Auraptenol from mixtures. The separation is based on the differential adsorption of
compounds to the stationary phase.

Methodology:

o Stationary Phase Preparation: A glass column is packed with a slurry of a suitable adsorbent,
typically silica gel, in a non-polar solvent.

e Sample Loading: The crude mixture containing (S)-Auraptenol is dissolved in a minimal
amount of the mobile phase and loaded onto the top of the column.
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» Elution: A mobile phase (eluent) is passed through the column. The polarity of the eluent can
be constant (isocratic elution) or gradually increased (gradient elution).

e Fraction Collection: The eluent is collected in fractions as it exits the column.

e Analysis: The composition of each fraction is analyzed, commonly by thin-layer
chromatography (TLC), to identify the fractions containing the purified (S)-Auraptenol.

e Solvent Removal: The solvent is evaporated from the purified fractions to yield the isolated
(S)-Auraptenol.

Western Blot Analysis of the JINK/p38 MAPK Signaling
Pathway

Western blotting is employed to detect and quantify specific proteins in a sample, such as
those involved in the INK/p38 MAPK pathway.

Methodology:
o Protein Extraction: Cells treated with (S)-Auraptenol are lysed to release their proteins.

» Protein Quantification: The total protein concentration in the cell lysate is determined using a
suitable assay (e.g., BCA assay).

o SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

o Membrane Transfer: The separated proteins are transferred from the gel to a solid
membrane (e.g., PVDF or nitrocellulose).

e Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine
serum albumin) to prevent non-specific antibody binding.

e Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for
the target proteins (e.g., total and phosphorylated forms of JINK and p38).
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e Secondary Antibody Incubation: The membrane is washed and then incubated with a
secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes
the primary antibody.

» Detection: A substrate is added that reacts with the enzyme on the secondary antibody to
produce a detectable signal (e.g., chemiluminescence), which is then captured.[4][7][8]

Measurement of Reactive Oxygen Species (ROS) by
Flow Cytometry

This protocol is used to measure the levels of intracellular ROS in response to treatment with
(S)-Auraptenol.

Methodology:

Cell Preparation: Cells are cultured and treated with (S)-Auraptenol for the desired time.

o Staining: The cells are incubated with a cell-permeant fluorescent probe, such as 2',7'-
dichlorodihydrofluorescein diacetate (HzDCFDA). Inside the cell, H.DCFDA is deacetylated
and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][3]

e Washing: The cells are washed to remove excess probe.

» Flow Cytometry: The fluorescence intensity of the individual cells is measured using a flow
cytometer. An increase in fluorescence intensity is indicative of an increase in intracellular
ROS levels.[1][2][3]

Biological Activity and Signaling Pathways

(S)-Auraptenol has been shown to exhibit biological activity, including the induction of
apoptosis in cancer cells. This activity is associated with the modulation of specific signaling
pathways.

JNK/p38 MAPK Signaling Pathway

(S)-Auraptenol has been found to block the INK/p38 Mitogen-Activated Protein Kinase
(MAPK) signaling pathway in human prostate cancer cells.[9] This pathway is involved in
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Caption: Inhibition of the INK/p38 MAPK pathway by (S)-Auraptenol.

NF-kB/IMAPKSs Signaling Pathway

The related compound, auraptene, has been shown to inhibit the NF-kB/MAPKSs signaling
pathways.[8][10] This pathway is a key regulator of inflammation. Given the structural similarity,
it is plausible that (S)-Auraptenol may have similar effects.
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Caption: Potential inhibition of the NF-kB/MAPKs pathway by (S)-Auraptenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Physical and chemical properties of (S)-Auraptenol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1253508#physical-and-chemical-properties-of-s-
auraptenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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